molecular formula C8H3BrClNO3 B2882607 5-Bromo-3-chloroisatoic anhydride CAS No. 1006619-82-4

5-Bromo-3-chloroisatoic anhydride

Cat. No.: B2882607
CAS No.: 1006619-82-4
M. Wt: 276.47
InChI Key: NDPSRKUREIYATA-UHFFFAOYSA-N
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Description

5-Bromo-3-chloroisatoic anhydride is a chemical compound with the molecular formula C8H3BrClNO3 and a molecular weight of 276.47 g/mol . It is a derivative of isatoic anhydride, which is a versatile building block in organic synthesis. The compound is characterized by the presence of bromine and chlorine atoms on the isatoic anhydride core, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloroisatoic anhydride typically involves the cyclization of anthranilic acids. One common method is the reaction of substituted anthranilic acids with phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . due to the high toxicity of phosgene and its analogs, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide using palladium (II) catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This method includes the reaction of phthalic anhydrides with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates . These intermediates then undergo cyclization to form the desired isatoic anhydride derivative.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloroisatoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce quinazoline derivatives.

Scientific Research Applications

5-Bromo-3-chloroisatoic anhydride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloroisatoic anhydride involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the compound make it susceptible to nucleophilic substitution reactions, allowing it to form various derivatives. The compound can also undergo cyclization reactions to form complex heterocyclic structures, which can interact with specific molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Isatoic Anhydride: The parent compound of 5-Bromo-3-chloroisatoic anhydride, used in similar synthetic applications.

    5-Bromo-3-chloroanthranilic Acid: A precursor in the synthesis of this compound.

    Phthalic Anhydride Derivatives: Used in the industrial production of isatoic anhydride derivatives.

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the isatoic anhydride core. This dual halogenation enhances its reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds.

Properties

IUPAC Name

6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSRKUREIYATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006619-82-4
Record name 5-Bromo-3-chloroisatoic anhydride
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